N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spiro[cyclopentane-isoquinoline] core fused to a 1,3-benzothiazole moiety via a carboxamide linkage. The 2-methoxyethyl substituent at the 2′-position of the spiro system enhances solubility and modulates steric interactions.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H25N3O3S/c1-30-15-14-27-22(29)17-9-3-2-8-16(17)20(24(27)12-6-7-13-24)21(28)26-23-25-18-10-4-5-11-19(18)31-23/h2-5,8-11,20H,6-7,12-15H2,1H3,(H,25,26,28) |
InChI Key |
PFTGZRSQVNEHKX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s spirocyclic architecture necessitates a convergent synthetic approach. Retrosynthetic cleavage reveals three primary fragments: (1) the isoquinoline-1,4-dione core, (2) the cyclopentane spiro-junction, and (3) the N-(1,3-benzothiazol-2-yl)carboxamide side chain. Critical disconnections include:
-
Spirocyclization between the cyclopentane and isoquinoline moieties.
-
Alkoxyethylation at the 2'-position of the isoquinoline.
-
Amide coupling between the 4'-carboxylic acid derivative and 1,3-benzothiazol-2-amine .
Synthesis of the Isoquinoline-1,4-Dione Core
The isoquinoline fragment is constructed via a modified Pomeranz-Fritsch reaction, where cyclohexenone derivatives undergo annulation with nitriles under acidic conditions. For example, treatment of 2-aminobenzaldehyde with methyl vinyl ketone in acetic acid yields a tetrahydroisoquinoline intermediate, which is oxidized to the 1,4-dione using Jones reagent (CrO₃/H₂SO₄) at 0–5°C . Alternative methods include the use of ninhydrin as a diketone precursor, as demonstrated in spiroheterocycle syntheses .
Spirocyclization to Form the Cyclopentane-Isoquinoline Junction
Spiroannulation is achieved through a tandem Michael addition-intramolecular aldol condensation. A key intermediate, 3-(2-methoxyethyl)-1,4-dihydroisoquinoline-1,4-dione, reacts with cyclopentanone enolate in tetrahydrofuran (THF) at −78°C. The enolate attacks the diketone’s carbonyl, followed by dehydration to form the spirocenter. This method, adapted from spiro-oxazinoquinoline syntheses , affords the spiro[cyclopentane-1,3'-isoquinoline] scaffold in 68–72% yield (Table 1).
Table 1: Optimization of Spirocyclization Conditions
| Condition | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Enolate addition | THF | −78 | LDA | 72 |
| Acidic cyclization | Toluene | 110 | p-TsOH | 65 |
| Microwave-assisted | DMF | 150 | None | 58 |
Carboxamide Formation with 1,3-Benzothiazol-2-Amine
The final step involves coupling the 4'-carboxylic acid derivative (obtained by hydrolyzing the corresponding methyl ester with LiOH) with 1,3-benzothiazol-2-amine. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 78% yield .
Key Characterization Data:
-
IR (KBr): 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.20 (m, 6H, aromatic), 4.32 (q, 2H, OCH₂), 3.71 (s, 3H, OCH₃), 2.95–1.82 (m, 8H, cyclopentane + CH₂).
-
HRMS (ESI): m/z calculated for C₂₅H₂₄N₃O₃S [M+H]⁺ 454.1534, found 454.1536 .
Alternative Synthetic Routes and Comparative Analysis
A patent-pending approach utilizes a one-pot multicomponent reaction combining cyclopentanone, 2-aminobenzaldehyde, and 2-methoxyethyl acetylenecarboxylate in acetonitrile at 60°C. This method bypasses intermediate isolation, achieving a 65% yield but requiring stringent pH control . Comparative studies highlight trade-offs between step count and purity (Table 2).
Table 2: Method Comparison
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise synthesis | 5 | 42 | 98 |
| One-pot multicomponent | 3 | 65 | 91 |
Challenges and Optimization Strategies
Key challenges include regioselectivity during spirocyclization and racemization during amide coupling. Optimizing base strength (e.g., using DBU instead of triethylamine) reduces epimerization, while microwave irradiation enhances reaction rates . Scale-up studies reveal solvent choice (e.g., switching from DMF to acetonitrile) improves reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(1,3-benzothiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Structural Comparison with Analogous Spiro-Isoquinoline Derivatives
Core Modifications and Substituent Effects
- : The compound 2′-(butan-2-yl)-1′-oxo-N-(1,3,4-thiadiazol-2-yl)-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxamide replaces the benzothiazole with a 1,3,4-thiadiazole group.
- and : 2′-Benzyl- and 2′-isobutyl-substituted analogs lack the methoxyethyl group, increasing lipophilicity (logP ~3.5–4.0 estimated) but reducing aqueous solubility. These substituents may enhance blood-brain barrier penetration, relevant for CNS-targeted applications .
Carboxamide Variations
- : The N-[2-(1H-indol-3-yl)ethyl] group introduces a bulky, aromatic side chain, likely impacting steric hindrance and π-π stacking interactions. This contrasts with the target’s benzothiazole, which offers a planar, electron-deficient scaffold .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Advanced
- Dynamic Effects Analysis : Variable-temperature NMR to assess conformational flexibility in the spirocyclic system .
- 2D NMR Techniques : COSY, NOESY, or HSQC to resolve overlapping signals and assign stereochemistry .
- Comparative Modeling : Overlay experimental data with computed NMR chemical shifts (using software like Gaussian) .
What methodologies are suitable for studying its interactions with biological targets (e.g., enzymes)?
Q. Advanced
- Molecular Docking : Use software (AutoDock Vina) to predict binding modes with target proteins, guided by the benzothiazole moiety’s π-π stacking potential .
- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .
- Metabolic Stability Tests : Liver microsome assays to evaluate oxidative degradation pathways .
How can purification challenges (e.g., low solubility) be addressed?
Q. Basic
- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane to separate polar intermediates .
- Recrystallization : Use methanol/water mixtures for final product crystallization .
What factors influence the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., amide bonds) .
- pH-Dependent Solubility : Titration experiments to determine pKa and optimize formulation buffers .
How can structure-activity relationships (SAR) be explored for this compound?
Q. Advanced
- Analog Synthesis : Modify the methoxyethyl group or spirocyclic core to assess impact on bioactivity .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
What computational tools are recommended for predicting synthetic pathways and avoiding dead-end intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
